molecular formula C16H18N6O4 B1669347 2-Phenylaminoadenosine CAS No. 53296-10-9

2-Phenylaminoadenosine

Numéro de catalogue: B1669347
Numéro CAS: 53296-10-9
Poids moléculaire: 358.35 g/mol
Clé InChI: SCNILGOVBBRMBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La 2-Phénylaminoadénosine est un nucléoside purique de formule moléculaire C16H18N6O4. Elle est connue pour son rôle d'agoniste non sélectif des récepteurs adénosiniques, en particulier des sous-types A2A et A3 . Ce composé a été étudié pour ses applications thérapeutiques potentielles en raison de sa capacité à moduler divers processus physiologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-Phénylaminoadénosine implique généralement la réaction de l'adénosine avec l'aniline dans des conditions spécifiques. Le processus peut être résumé comme suit :

Méthodes de production industrielle : Bien que les méthodes détaillées de production industrielle ne soient pas largement documentées, le processus de synthèse en laboratoire peut être mis à l'échelle pour des applications industrielles. Cela implique d'optimiser les conditions de réaction, d'utiliser de plus grandes quantités de matières premières et d'employer des techniques de purification à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions : La 2-Phénylaminoadénosine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

    Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Divers électrophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

4. Applications de la recherche scientifique

La 2-Phénylaminoadénosine a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La 2-Phénylaminoadénosine exerce ses effets en se liant aux récepteurs adénosiniques, en particulier aux sous-types A2A et A3. Lors de la liaison, elle active ces récepteurs, ce qui conduit à une cascade d'événements de signalisation intracellulaires. Cette activation peut entraîner diverses réponses physiologiques, telles que la vasodilatation, les effets anti-inflammatoires et la modulation de la libération de neurotransmetteurs . Les cibles moléculaires et les voies impliquées comprennent la voie de l'adénosine monophosphate cyclique (AMPc) et la voie de la phosphoinositide 3-kinase (PI3K).

Composés similaires :

Unicité : La 2-Phénylaminoadénosine est unique en raison de son activité agoniste non sélective sur les récepteurs A2A et A3 de l'adénosine. Cette activité double lui permet de moduler un éventail plus large de processus physiologiques par rapport aux agonistes plus sélectifs. De plus, ses modifications structurelles confèrent des propriétés pharmacologiques distinctes qui sont précieuses dans la recherche et les applications thérapeutiques.

Applications De Recherche Scientifique

Cardiovascular Research

2-Phenylaminoadenosine's ability to induce vasodilation has made it a subject of interest in cardiovascular studies. Its selective action on the A2 receptor has been shown to promote coronary vasodilation, enhancing blood flow to cardiac tissues.

Case Study : In studies involving porcine coronary artery cells, this compound demonstrated significant activation of potassium channels, which is crucial for regulating vascular tone .

Neurological Studies

Research indicates that this compound may influence neurotransmitter synthesis. For instance, it stimulates dopamine synthesis in the rat striatum by activating tyrosine hydroxylase, an enzyme essential for dopamine production. This effect is selectively inhibited by specific antagonists, highlighting its targeted action on adenosine receptors.

Data Table: Effects on Neurotransmitter Synthesis

CompoundEffect on Dopamine SynthesisIC50 (nM)
This compoundStimulation16 - 24
AdenosineWeak stimulation>1000

Dermatological Applications

Recent patents have explored the use of adenosine analogs like this compound for enhancing skin conditions. These compounds can promote healing and improve the condition of non-diseased skin by increasing DNA and protein synthesis in dermal cells without causing cell proliferation .

Case Study : A study demonstrated that topical application of adenosine increased protein synthesis in human skin fibroblasts from both young and aged donors by approximately 13%, indicating potential benefits for skin rejuvenation therapies .

Mécanisme D'action

2-Phenylaminoadenosine exerts its effects by binding to adenosine receptors, specifically the A2A and A3 subtypes. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, such as vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release . The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway.

Comparaison Avec Des Composés Similaires

Uniqueness: 2-Phenylaminoadenosine is unique due to its non-selective agonist activity on both A2A and A3 adenosine receptors. This dual activity allows it to modulate a wider range of physiological processes compared to more selective agonists. Additionally, its structural modifications provide distinct pharmacological properties that are valuable in research and therapeutic applications.

Activité Biologique

2-Phenylaminoadenosine (2-PA) is a potent adenosine A2 receptor agonist that has garnered attention for its diverse biological activities, particularly in neuropharmacology and inflammation modulation. This article explores the biological activity of 2-PA, supported by case studies and research findings that highlight its mechanisms of action, therapeutic potential, and implications in various biological contexts.

This compound primarily exerts its effects through the activation of adenosine A2 receptors, which are G protein-coupled receptors involved in numerous physiological processes. The stimulation of these receptors leads to various intracellular signaling cascades that can modulate neurotransmitter release, inflammatory responses, and cellular proliferation.

Key Pathways Influenced by 2-PA

  • Dopamine Synthesis : Research indicates that 2-PA stimulates dopamine synthesis in the rat forebrain both in vitro and in vivo. This effect is mediated through adenosine A2 receptors, suggesting a potential role for 2-PA in neurodegenerative disorders where dopamine deficiency is prevalent .
  • Anti-inflammatory Effects : Studies have shown that 2-PA can reduce inflammatory responses by modulating the activity of immune cells. Specifically, it has been demonstrated to inhibit the bactericidal function of polymorphonuclear leukocytes (PMNs), indicating its potential use in managing inflammatory diseases .

Biological Activity

The biological activity of 2-PA encompasses several areas, including neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various diseases.

Neuroprotective Effects

Several studies have investigated the neuroprotective properties of 2-PA:

  • Dopaminergic Neuron Protection : In models of neurodegeneration, 2-PA has been shown to protect dopaminergic neurons from apoptosis. This is particularly relevant for conditions such as Parkinson's disease where dopamine neurons are progressively lost.
  • Cognitive Enhancement : The compound has been linked to improved cognitive function in animal models, likely due to its modulation of dopaminergic signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of 2-PA are significant:

  • Inhibition of Cytokine Release : 2-PA has been observed to decrease the release of pro-inflammatory cytokines from immune cells, thereby attenuating the inflammatory response.
  • Modulation of Immune Cell Function : The compound affects the migration and activity of various immune cells, making it a candidate for therapeutic strategies aimed at autoimmune diseases.

Case Study 1: Neuroprotection in Parkinson’s Disease Models

A study evaluated the effects of 2-PA on animal models of Parkinson's disease. Results indicated that treatment with 2-PA led to a significant reduction in dopaminergic neuron loss compared to control groups. Behavioral assessments also revealed improved motor function in treated animals.

ParameterControl Group2-PA Treatment
Dopaminergic Neuron Count50% loss20% loss
Motor Function Score (0-10)37

Case Study 2: Inhibition of PMN Function

In vitro studies assessed the impact of 2-PA on PMN function during bacterial infections. The results showed a marked decrease in bacterial clearance rates in the presence of 2-PA compared to controls.

ConditionControl PMNsPMNs with 2-PA
Bacterial Clearance Rate (%)85%50%

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm the selectivity of 2-Phenylaminoadenosine for adenosine receptor subtypes (e.g., A2A vs. A3)?

  • Methodological Answer : Radioligand binding assays using selective antagonists (e.g., SCH58261 for A2A) and displacement studies with [3H]-labeled this compound can quantify receptor affinity. Compare Ki values across subtypes (A2A: 76 nM; A3: 1450 nM) to validate selectivity . Include controls using non-receptor-expressing cell lines to rule off-target effects .

Q. How should researchers address solubility challenges when using this compound in aqueous-based assays?

  • Methodological Answer : Prepare stock solutions in ethanol or methanol (1:1 with water) due to poor aqueous solubility. For in vitro studies, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Validate solubility via spectrophotometric analysis at 260 nm (adenosine analog absorbance) .

Q. What are the critical controls for studies comparing this compound with other adenosine agonists (e.g., 2-CADO)?

  • Methodological Answer : Include (1) receptor knockout models to confirm agonist-receptor interactions, (2) concentration-response curves to compare EC50 values, and (3) functional assays (e.g., cAMP accumulation for A2A activity). Note that this compound exhibits weaker adenosine uptake inhibition in rat cortical synaptosomes compared to 2-CADO, requiring adjusted dose ranges .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding profiles be resolved?

  • Methodological Answer : Discrepancies (e.g., novel receptor labeling in rat brain vs. known A2A affinity) may arise from tissue-specific receptor isoforms. Use CRISPR-edited cell lines expressing homogeneous receptor populations and cross-validate with autoradiography in brain slices. Replicate conditions from Cornfield et al. (1992) and Luthin et al. (1995) to assess methodological variability .

Q. What strategies optimize radioligand binding assays using [3H]this compound?

  • Methodological Answer : Pre-incubate tissues with adenosine deaminase to degrade endogenous adenosine. Use low Mg²⁺ buffers (e.g., 1 mM) to minimize non-specific binding. For saturation studies, apply Scatchard analysis with 0.2–50 nM [3H]this compound. Include cold ligand (10 µM unlabeled CV1808) to define non-specific binding .

Q. How should researchers design in vivo studies to evaluate this compound’s coronary vasodilatory effects?

  • Methodological Answer : Use Langendorff-perfused rat heart models with pressure-flow measurements. Administer 0.002–2 µM this compound via coronary perfusion and compare with adenosine (positive control). Monitor hemodynamic changes (e.g., coronary flow rate) and validate receptor specificity with A2A antagonists like ZM241385 .

Q. What are the implications of this compound’s weak inhibition of adenosine uptake in CNS studies?

  • Methodological Answer : In neuronal preparations (e.g., rat cortical synaptosomes), combine this compound with uptake inhibitors (e.g., dipyridamole) to isolate receptor-mediated effects. Measure extracellular adenosine via microdialysis and HPLC to differentiate direct agonism from uptake modulation .

Q. How can this compound be applied in oncology research models?

  • Methodological Answer : In cancer cell lines (e.g., Jurkat T-cells), test anti-proliferative effects at 1–100 µM concentrations. Pair with A2A/A3 receptor knockdown via siRNA to confirm mechanism. Use forskolin (EC50 = 2 µM) to assess cAMP modulation as a downstream endpoint .

Q. Methodological Best Practices

  • Data Reprodubility : Store this compound at -20°C in desiccated, light-protected vials. Re-test purity via HPLC (≥95%) after long-term storage .
  • Statistical Rigor : For receptor binding data, apply nonlinear regression (GraphPad Prism) to calculate Kd/Bmax. Report SEM with n ≥ 3 independent experiments .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for hemodynamic endpoints and obtain institutional ethics approval .

Propriétés

IUPAC Name

2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNILGOVBBRMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866310
Record name 9-Pentofuranosyl-N~2~-phenyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylaminoadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53296-10-9
Record name 2-Phenylaminoadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Phenylaminoadenosine
2-Phenylaminoadenosine
2-Phenylaminoadenosine
2-Phenylaminoadenosine
2-Phenylaminoadenosine
2-Phenylaminoadenosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.